molecular formula C10H10N2O B8506356 7-Ethyl-1H-indazole-5-carboxaldehyde CAS No. 635712-50-4

7-Ethyl-1H-indazole-5-carboxaldehyde

Cat. No.: B8506356
CAS No.: 635712-50-4
M. Wt: 174.20 g/mol
InChI Key: UYMUWQCTLCQKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-1H-indazole-5-carboxaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-1H-indazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-ethylphenylhydrazine with formylating agents. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-1H-indazole-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 7-Ethyl-1H-indazole-5-carboxaldehyde involves its interaction with various molecular targets. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethyl-1H-indazole-5-carboxaldehyde is unique due to the presence of the ethyl group at the 7-position, which can influence its reactivity and the properties of its derivatives. This structural feature can lead to different biological activities and synthetic applications compared to other indazole derivatives .

Properties

CAS No.

635712-50-4

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

7-ethyl-1H-indazole-5-carbaldehyde

InChI

InChI=1S/C10H10N2O/c1-2-8-3-7(6-13)4-9-5-11-12-10(8)9/h3-6H,2H2,1H3,(H,11,12)

InChI Key

UYMUWQCTLCQKPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC2=C1NN=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-7-ethyl-1H-indazole (2.0 g, 8.9 mmol) and sodium hydride (226 mg, 1.1 equiv.) were weighed into a flame-dried round-bottom flask containing a magnetic stir bar. Under a nitrogen atmosphere at room temperature, dry tetrahydrofuran (60 mL) was added. The mixture was stirred at room temperature for 15 min. The stirred mixture was cooled to −78° C. and a solution of tert-butyllithium in pentane (1.7 M, 10.5 mL, 2.0 equiv.) was added over several minutes. After 15 min at −78° C., the reaction was gradually warmed to −50° C., and recooled to −78° C. Dimethylformamide (2.8 mL) was slowly added and the mixture allowed to warm to −50° C. The solution was quickly transferred to a stirred solution of water 300 mL and 1 M potassium hydrogen sulfate (25 mL). The resulting suspension was extracted with diethyl ether, washed with water, then brine, dried over magnesium sulfate, and concentrated. Column chromatography gave 160 mg (10%) as a white solid. 1H-NMR (CD3OD, 500 MHz) δ 1.38 (t, J=7.6, 3H), 2.98 (q, J=7.6, 2H), 7.71 (s, 1H), 8.22 (s, 1H), 8.24 (s, 1H), 9.96 (s, 1H). Mass spec.: 175.08 (MH)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
226 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
2.8 mL
Type
solvent
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six

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